N'-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[410]heptane-7-carbohydrazide is a chemical compound characterized by its unique bicyclic structure and the presence of a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 3-chlorobenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used, with reactions conducted in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, and are often performed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(3-chlorophenyl)methylidene]cyclohexane-1-carbohydrazide
- N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[3.1.0]hexane-6-carbohydrazide
- N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[5.1.0]octane-8-carbohydrazide
Uniqueness
N’-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-11-5-3-4-10(8-11)9-17-18-15(19)14-12-6-1-2-7-13(12)14/h3-5,8-9,12-14H,1-2,6-7H2,(H,18,19)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBYMBUHMQNIGO-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C\C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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